4-Phenylpiperazine-1-carbonitrile
Overview
Description
4-Phenylpiperazine-1-carbonitrile is an organic compound with the molecular formula C11H13N3 It is a derivative of piperazine, a heterocyclic amine, and features a phenyl group attached to the piperazine ring along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazine-1-carbonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to the formation of protected piperazines. Deprotection with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpiperazine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution often uses reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Formation of phenylpiperazine oxides.
Reduction: Conversion to 4-phenylpiperazine-1-amine.
Substitution: Various substituted phenylpiperazine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Phenylpiperazine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Phenylpiperazine-1-carbonitrile involves its interaction with biological membranes, enhancing the permeability of these membranes to various substances. This is achieved through its ability to disrupt tight junctions between cells, facilitating the paracellular transport of molecules . The compound’s molecular targets include proteins involved in maintaining cell membrane integrity and function.
Comparison with Similar Compounds
1-Phenylpiperazine: Shares the phenylpiperazine core but lacks the nitrile group.
1-(4-Methylphenyl)piperazine: Similar structure with a methyl group on the phenyl ring.
1-(4-Hydroxyphenyl)piperazine: Contains a hydroxyl group on the phenyl ring.
Uniqueness: 4-Phenylpiperazine-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other phenylpiperazine derivatives, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
4-phenylpiperazine-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-10-13-6-8-14(9-7-13)11-4-2-1-3-5-11/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZVACONSAOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506026 | |
Record name | 4-Phenylpiperazine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77464-04-1 | |
Record name | 4-Phenylpiperazine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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